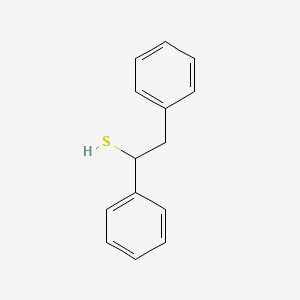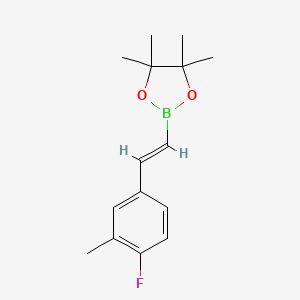![molecular formula C15H27BO2 B15326886 Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)
Spiro[2.6]nonan-1-ylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-{spiro[26]nonan-1-yl}-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by its unique spirocyclic structure, which includes a boron atom bonded to two oxygen atoms and a spiro[26]nonane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron tribromide (BBr3) under anhydrous conditions. The reaction proceeds through the formation of a boron-oxygen bond, resulting in the desired boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boranes and reduced boron species.
Substitution: Various substituted boronic esters and organoboron compounds.
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This property allows it to act as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, potentially targeting specific molecular pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolborane: A simpler boronic ester with similar reactivity but lacking the spirocyclic structure.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a different substituent on the boron atom.
Uniqueness
4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where traditional boronic esters may not be suitable.
Propriétés
Formule moléculaire |
C15H27BO2 |
|---|---|
Poids moléculaire |
250.19 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-spiro[2.6]nonan-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-13(2)14(3,4)18-16(17-13)12-11-15(12)9-7-5-6-8-10-15/h12H,5-11H2,1-4H3 |
Clé InChI |
XRZQGZWFTSXXTA-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
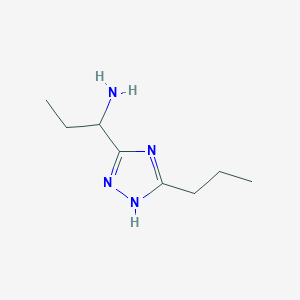
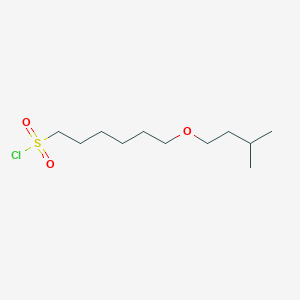
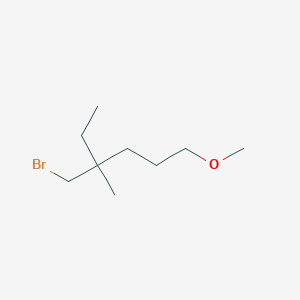
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
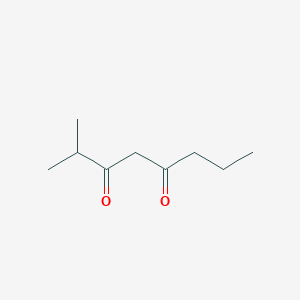

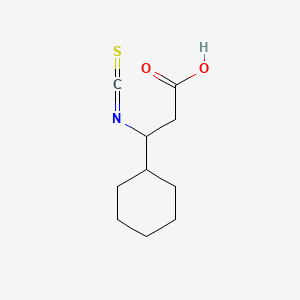
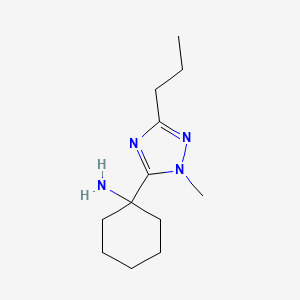
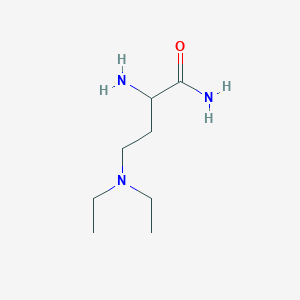

![(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B15326880.png)
